molecular formula C8H2Br2O3 B1422757 3,6-Dibromophthalic Anhydride CAS No. 25834-16-6

3,6-Dibromophthalic Anhydride

Cat. No.: B1422757
CAS No.: 25834-16-6
M. Wt: 305.91 g/mol
InChI Key: OUAOHMOFJGFOSR-UHFFFAOYSA-N
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Description

3,6-Dibromophthalic Anhydride is a chemical compound with the molecular formula C8H2Br2O3 . It is also known as 4,7-Dibromoisobenzofuran-1,3-dione . The compound appears as a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of carboxylic anhydrides, including this compound, can be efficiently catalyzed by triphenylphosphine oxide . This method allows for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions with a high yield .


Molecular Structure Analysis

The molecular weight of this compound is 305.91 g/mol . The IUPAC name for this compound is 4,7-dibromo-2-benzofuran-1,3-dione . The InChI is 1S/C8H2Br2O3/c9-3-1-2-4 (10)6-5 (3)7 (11)13-8 (6)12/h1-2H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 305.91 g/mol . It has a topological polar surface area of 43.4 Ų . The compound has no hydrogen bond donors but has three hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3,6-Dibromophthalic Anhydride is used in the synthesis of heterocyclic compounds. For instance, it is used in the production of spiro-derivatives with potential antimicrobial and antioxidant activity. A study by Youssef and Amin (2010) in "Molecules" explains how bromination of homophthalic anhydride derivatives leads to dibromo derivatives, which are precursors for several spiro-isoquinoline derivatives. These compounds demonstrated significant antioxidant activities (Youssef & Amin, 2010).

In Chemical Reactions and Synthesis

This compound plays a role in various chemical reactions. Hawkins (1975) in the "Journal of The Chemical Society-Perkin Transactions 1" studied the hydrolysis of 3,6-dimethylphthalic anhydrides, which are structurally similar to this compound. The study provides insights into the reaction behavior and equilibrium of these anhydrides (Hawkins, 1975).

Flame Retardants

Another significant application is in the field of flame retardants. A study by Thoma et al. (1986) in "Chemosphere" discusses the pyrolysis of flame retardants like tetrabromophthalic anhydride, a compound closely related to this compound. This research helps in understanding the behavior of such compounds at high temperatures and their potential applications as flame retardants (Thoma et al., 1986).

Polymer Synthesis

In polymer science, derivatives of phthalic anhydride like this compound are used. For instance, Abu-Yousef and Hay (1999) in "Synthetic Communications" synthesized novel biphenols using 3,6-bis(4-hydroxyphenyl)phthalic anhydride. This research contributes to the development of new materials and insights into the behavior of these compounds in polymer synthesis (Abu-Yousef & Hay, 1999).

Catalytic Reactions

The compound is also studied in catalytic reactions. A 2012 study by Cornaggia et al. in "Organic letters" discusses the catalytic asymmetric reaction involving enolizable homophthalic anhydrides, which are structurally related to this compound. This research explores the efficiency of novel organocatalysts in reactions involving these anhydrides (Cornaggia et al., 2012).

Safety and Hazards

Users are advised to wear suitable protective equipment and prevent the dispersion of dust when handling 3,6-Dibromophthalic Anhydride . Contact with skin, eyes, and clothing should be avoided .

Relevant Papers One relevant paper discusses the synthesis of new phthalate-based thermocleavable polymers via the Stille polymerization . The paper mentions the synthesis of 3,6-dibromo-bis(2-undecanyl) phthalate starting from commercially available phthalic anhydride .

Mechanism of Action

Properties

IUPAC Name

4,7-dibromo-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAOHMOFJGFOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)C(=O)OC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25834-16-6
Record name 3,6-Dibromophthalic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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